molecular formula C110H170N34O24 B549500 H-Ile-Glu(1)-Pro-DL-Dap(2)-Tyr-Arg-Leu-Arg-Tyr-NH2.H-Ile-Glu(2)-Pro-DL-Dap(1)-Tyr-Arg-Leu-Arg-Tyr-NH2 CAS No. 158859-98-4

H-Ile-Glu(1)-Pro-DL-Dap(2)-Tyr-Arg-Leu-Arg-Tyr-NH2.H-Ile-Glu(2)-Pro-DL-Dap(1)-Tyr-Arg-Leu-Arg-Tyr-NH2

Cat. No.: B549500
CAS No.: 158859-98-4
M. Wt: 2352.7 g/mol
InChI Key: RJRBRCCJETZJLT-GSICZYLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Ile-Glu(1)-Pro-DL-Dap(2)-Tyr-Arg-Leu-Arg-Tyr-NH2.H-Ile-Glu(2)-Pro-DL-Dap(1)-Tyr-Arg-Leu-Arg-Tyr-NH2” is a complex peptide structure. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific compound is a synthetic peptide, which means it is artificially created in a laboratory setting. Peptides like this one are often used in scientific research due to their ability to mimic natural biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. Each addition involves the following steps:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence, which is activated by a coupling reagent.

    Washing: Removal of excess reagents and by-products.

    Cleavage: Final removal of the peptide from the resin and deprotection of side chains.

Industrial Production Methods

In an industrial setting, the production of this peptide would involve automated peptide synthesizers, which can handle large-scale synthesis efficiently. The process is similar to laboratory-scale synthesis but optimized for higher throughput and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the final product’s purity and identity.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

This peptide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or pathways in disease treatment.

    Industry: Used in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or interacting with other molecules in the body. This interaction can trigger a cascade of biochemical events, leading to the desired biological response. The molecular targets and pathways involved would be specific to the peptide’s sequence and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “H-Ile-Glu(1)-Pro-DL-Dap(2)-Tyr-Arg-Leu-Arg-Tyr-NH2.H-Ile-Glu(2)-Pro-DL-Dap(1)-Tyr-Arg-Leu-Arg-Tyr-NH2” lies in its specific sequence and structure, which may confer unique biological activities and interactions. Its synthetic nature allows for precise control over its composition, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(3S,12S,18S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H170N34O24/c1-9-59(7)87(111)103(165)133-73-39-41-85(149)127-55-81(99(161)139-79(53-63-27-35-67(147)36-28-63)97(159)131-71(19-13-45-125-109(119)120)93(155)137-77(49-57(3)4)95(157)129-69(17-11-43-123-107(115)116)91(153)135-75(89(113)151)51-61-23-31-65(145)32-24-61)142-102(164)84-22-16-48-144(84)106(168)74(134-104(166)88(112)60(8)10-2)40-42-86(150)128-56-82(141-101(163)83-21-15-47-143(83)105(73)167)100(162)140-80(54-64-29-37-68(148)38-30-64)98(160)132-72(20-14-46-126-110(121)122)94(156)138-78(50-58(5)6)96(158)130-70(18-12-44-124-108(117)118)92(154)136-76(90(114)152)52-62-25-33-66(146)34-26-62/h23-38,57-60,69-84,87-88,145-148H,9-22,39-56,111-112H2,1-8H3,(H2,113,151)(H2,114,152)(H,127,149)(H,128,150)(H,129,157)(H,130,158)(H,131,159)(H,132,160)(H,133,165)(H,134,166)(H,135,153)(H,136,154)(H,137,155)(H,138,156)(H,139,161)(H,140,162)(H,141,163)(H,142,164)(H4,115,116,123)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126)/t59-,60-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81?,82?,83-,84-,87-,88-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRBRCCJETZJLT-GSICZYLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CCC(=O)NCC(NC(=O)C2CCCN2C(=O)C(CCC(=O)NCC(NC(=O)C3CCCN3C1=O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(C(C)CC)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CCC(=O)NCC(NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)NCC(NC(=O)[C@@H]3CCCN3C1=O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H170N34O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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